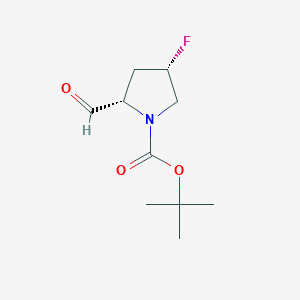

![molecular formula C10H10Cl3N3 B2559208 Chlorhydrate de 1-[(2,3-dichlorophényl)méthyl]-1H-pyrazol-5-amine CAS No. 1052546-74-3](/img/structure/B2559208.png)

Chlorhydrate de 1-[(2,3-dichlorophényl)méthyl]-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

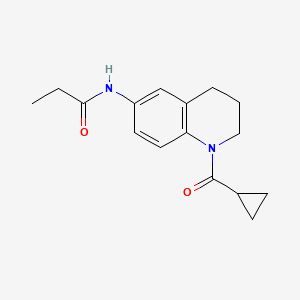

The compound “1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is a chemical compound with the molecular weight of 278.57 . The IUPAC name for this compound is 1-(2,3-dichlorobenzyl)-1H-pyrazol-5-ylamine hydrochloride .

Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions . For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves a cyclization reaction using 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The reaction temperature is maintained between 120-220°C . After the reaction, the reaction liquid is treated with an after-treatment solvent to obtain a coarse product, which is then refined to obtain a product with the required purity .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis

The compound “1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Chimie médicinale : Synthèse de médicaments psychotropes

Ce composé est un intermédiaire clé dans la synthèse de l'aripiprazole, un médicament antipsychotique utilisé dans le traitement de la schizophrénie et du trouble bipolaire . La méthode de préparation implique des réactions de cyclisation et a été optimisée pour un rendement et une pureté élevés, ce qui est crucial pour l'industrie pharmaceutique.

Science des matériaux : Applications de recherche avancées

En science des matériaux, ce produit chimique sert de précurseur dans la synthèse de divers composés. Ses informations moléculaires détaillées, y compris les données de RMN, de CLHP, de LC-MS et de UPLC, suggèrent son utilisation potentielle dans la création de nouveaux matériaux aux propriétés spécifiques .

Science de l'environnement : Études analytiques

Les propriétés physiques du composé, telles que les points de fusion et d'ébullition, la densité et le poids moléculaire, sont essentielles pour les études analytiques environnementales. Il peut être utilisé pour comprendre le devenir environnemental de composés similaires et leur impact potentiel .

Biochimie : Études d'inhibition enzymatique

En biochimie, le composé pourrait être utilisé pour étudier les interactions enzymatiques en raison de sa spécificité structurale. Il peut agir comme un inhibiteur ou un modulateur pour certaines voies biochimiques, fournissant des informations sur les fonctions et les mécanismes enzymatiques .

Pharmacologie : Métabolisme et pharmacocinétique des médicaments

“Chlorhydrate de 1-[(2,3-dichlorophényl)méthyl]-1H-pyrazol-5-amine” pourrait être significatif dans les études pharmacologiques liées au métabolisme et à la pharmacocinétique des médicaments. Il peut aider à comprendre les voies métaboliques des médicaments apparentés et de leurs métabolites .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that pyrazole-bearing compounds, such as 1-[(2,3-dichlorophenyl)methyl]-1h-pyrazol-5-amine hydrochloride, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that these compounds may interact with the biological targets in a way that inhibits the growth of leishmania aethiopica and plasmodium berghei, the parasites responsible for leishmaniasis and malaria, respectively .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that this compound may interfere with the life cycle of the parasites, thereby inhibiting their growth and proliferation .

Result of Action

Given its antileishmanial and antimalarial activities, it can be inferred that this compound may cause cellular damage or death to the parasites, thereby inhibiting their growth and proliferation .

Analyse Biochimique

Biochemical Properties

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride and these enzymes can lead to alterations in cellular processes and metabolic pathways. Additionally, this compound may bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes and the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors. For example, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound may activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can cause toxic or adverse effects, including organ damage and impaired physiological function. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and clinical applications.

Metabolic Pathways

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can alter the production and utilization of energy within cells, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can localize to various cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPMXLLCBVDAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2559129.png)

![3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID](/img/structure/B2559131.png)

![2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride](/img/structure/B2559132.png)

![N-(butan-2-yl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2559135.png)

![N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)